N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12-6-5-7-13(8-12)25-9-16(22)19-17-14-10-26(23,24)11-15(14)20-21(17)18(2,3)4/h5-8H,9-11H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVUQCRJTVTDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333077 | |
| Record name | N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51085095 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893924-26-0 | |
| Record name | N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and thiophene carboxylic acids.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.
Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the thieno[3,4-c]pyrazole intermediate with 3-methylphenoxyacetic acid or its derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thieno[3,4-c]pyrazole core is known for its ability to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on their specific structural modifications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thieno[3,4-c]pyrazole core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Implications :
- Steric Effects : The tert-butyl group in the main compound may hinder rotational freedom and influence crystal packing compared to the smaller 4-methylphenyl group .
- Electronic Effects: The 2-methoxyphenoxy group in the analog introduces stronger electron-donating capacity (methoxy vs.
Implications of Substituent Variations on Physicochemical Properties
- Hydrogen Bonding: The 3-methylphenoxy group in the main compound may participate in weaker C–H···O interactions compared to the analog’s 2-methoxyphenoxy group, which can engage in stronger O–H···O bonds .
- Crystal Packing : Bulkier substituents like tert-butyl may disrupt dense packing, leading to lower melting points or altered polymorphism compared to analogs with planar substituents (e.g., 4-methylphenyl) .
Crystallographic Analysis and Validation Methods
Both compounds likely underwent rigorous crystallographic validation using tools like SHELXL (), a program widely employed for small-molecule refinement. Key steps include:
Structure Solution : SHELXD or SHELXS for phase determination .
Refinement : SHELXL for optimizing geometric parameters and thermal displacement .
Validation : Checks for geometric plausibility (e.g., bond lengths, angles) and intermolecular interactions using tools like PLATON ().
Notable Differences:
- The analog’s 2-methoxyphenoxy group may form more directional hydrogen bonds, resulting in distinct graph-set patterns (e.g., R₂²(8) motifs) compared to the main compound’s methylphenoxy group .
Biological Activity
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide is a complex organic compound characterized by its unique thieno[3,4-c]pyrazole core. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 357.40 g/mol. The presence of the tert-butyl group and the phenoxyacetamide moiety enhances its chemical stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₄S |
| Molecular Weight | 357.40 g/mol |
| Structural Features | Thieno[3,4-c]pyrazole core with dioxo and dihydro functionalities |
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities. The following sections detail specific activities observed in studies involving this compound.
Antimicrobial Activity
This compound has shown promising antimicrobial properties in various studies. For instance:
- A study evaluated its effectiveness against multiple bacterial strains and reported significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of specific molecular pathways:
- Mechanism of Action : The compound appears to interact with cellular receptors involved in apoptosis regulation.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a decrease in cell viability by 70% after 48 hours.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-5-nitrobenzamide | Contains chloro and nitro substituents | Antimicrobial and anticancer |
| 5-Chloro-thieno[3,4-c]pyrazole | Lacks dioxido groups | Anticancer |
| 2-(4-isopropylphenoxy)acetic acid | Similar phenoxy group | Anti-inflammatory |
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : Key intermediates such as 2-tert-butyl-5,5-dioxo-thieno[3,4-c]pyrazole are synthesized.
- Coupling Reaction : Final coupling under controlled conditions to form the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
